Product packaging for 2-Oxoimidazolidine-4-carboxylic acid(Cat. No.:CAS No. 21277-16-7)

2-Oxoimidazolidine-4-carboxylic acid

Cat. No.: B1293850
CAS No.: 21277-16-7
M. Wt: 130.1 g/mol
InChI Key: KZKRPYCBSZIQKN-UHFFFAOYSA-N
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Description

2-Oxoimidazolidine-4-carboxylic acid is a heterocyclic alpha-amino acid derivative that serves as a key scaffold in medicinal chemistry and biochemical research. Its core structure features a five-membered imidazolidinone ring with a carboxylic acid functional group, making it a constrained amino acid analog valuable for peptidomimetic studies . A significant area of application for this compound is in enzyme inhibition research. It has been identified as an effective competitive inhibitor of 5-oxoprolinase, a key enzyme in the γ-glutamyl cycle . By inhibiting the metabolism of 5-oxo-L-proline (pyroglutamic acid), this compound provides researchers with a valuable tool to model the human genetic disorder 5-oxoprolinuria in animal studies . The compound's structure is closely related to (S)-pyroglutamic acid, a component found in naturally occurring peptide hormones and synthetic pharmaceutical candidates . This structural similarity, where the primary distinction is the substitution of a ring carbon in pyroglutamate with a nitrogen, underlies its biological activity and its role as both a precursor and a metabolite of certain angiotensin-converting enzyme (ACE) inhibitors, such as Imidapril, used in hypertension treatment . Furthermore, derivatives of this scaffold have been synthesized and investigated as potent inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme target implicated in osteoarthritis . The molecule's constrained geometry and hydrogen-bonding capabilities, illustrated by detailed X-ray crystallography studies of its close analogs, facilitate diverse interactions with biological targets, supporting research into neurodegenerative, inflammatory, and infectious diseases . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O3 B1293850 2-Oxoimidazolidine-4-carboxylic acid CAS No. 21277-16-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxoimidazolidine-4-carboxylic acid
Source PubChem
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InChI

InChI=1S/C4H6N2O3/c7-3(8)2-1-5-4(9)6-2/h2H,1H2,(H,7,8)(H2,5,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKRPYCBSZIQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40943780
Record name 2-Hydroxy-4,5-dihydro-1H-imidazole-5-carboxylic acid
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Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21277-16-7
Record name 2-Oxo-4-imidazolidinecarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-4-imidazolinecarboxylic acid
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Record name 2-Hydroxy-4,5-dihydro-1H-imidazole-5-carboxylic acid
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Record name 2-oxo-4-imidazolinecarboxylic acid
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Stereochemistry and Conformational Analysis of 2 Oxoimidazolidine 4 Carboxylic Acid and Its Derivatives

Enantiomeric Forms and Chiral Centers

2-Oxoimidazolidine-4-carboxylic acid possesses a single chiral center at the carbon atom in the 4th position of the imidazolidine (B613845) ring (C4). This is the carbon to which the carboxylic acid group is attached. The presence of this stereocenter means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers.

The (S)-enantiomer, systematically named (4S)-2-oxoimidazolidine-4-carboxylic acid, represents one of the specific optically active forms of the molecule. chemicalbook.com This configuration is significant as it is a precursor and a metabolite of the angiotensin-converting enzyme (ACE) inhibitor imidapril (B193102). mdpi.com The (S)-configuration is often utilized in the synthesis of pharmaceutical compounds and human BACE-1 inhibitors. chemicalbook.com A closely related derivative, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, is a structural analogue of the naturally occurring (S)-pyroglutamic acid. mdpi.com

The (R)-enantiomer, or (4R)-2-oxoimidazolidine-4-carboxylic acid, is the mirror image of the (S)-form. doronscientific.comchemscene.com While both enantiomers share the same chemical formula and connectivity, their three-dimensional arrangement is opposite. This difference in stereochemistry can lead to distinct interactions with other chiral molecules, such as enzymes and receptors in biological systems.

A racemic mixture contains equal amounts (a 50:50 ratio) of the (S)- and (R)-enantiomers. libretexts.org Because the two enantiomers rotate plane-polarized light in equal but opposite directions, a racemic mixture is optically inactive. libretexts.org The synthesis of this compound from achiral starting materials typically results in a racemic product. The separation of these enantiomers, a process known as resolution, is often necessary for pharmaceutical applications. libretexts.org This process can be achieved by reacting the racemic mixture with an enantiomerically pure chiral reagent to form a mixture of diastereomers, which have different physical properties and can be separated. libretexts.org

Spectroscopic Characterization for Stereochemical Assignment

Determining the absolute configuration of the chiral center in this compound and its derivatives requires specialized analytical techniques. Spectroscopic methods are paramount in elucidating the three-dimensional structure of these molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For chiral compounds like this compound, NMR, particularly when using chiral derivatizing agents, can be used to distinguish between enantiomers.

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, splitting pattern (multiplicity), and coupling constants (J-values) of the signals can help in assigning the structure and stereochemistry.

Detailed ¹H NMR data for the closely related derivative, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, provides a clear example of how this technique is applied. mdpi.com The spectrum, recorded in deuterium (B1214612) oxide (D₂O), shows distinct signals for the protons on the imidazolidine ring. The protons at the C5 position (H-5) are diastereotopic and thus exhibit different chemical shifts, appearing as a doublet of doublets and an apparent triplet. The proton at the chiral center, C4 (H-4), appears as a doublet of doublets due to its coupling with the two different H-5 protons. mdpi.com

¹H NMR Data for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid in D₂O

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
2.63 Singlet (s) N/A 3H, NMe
3.50 Doublet of Doublets (dd) 9.7, 5.2 1H, H-5
3.72 Apparent Triplet (t) 10.0 1H, H-5
4.27 Doublet of Doublets (dd) 10.3, 5.2 1H, H-4

Data sourced from MDPI. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

13C NMR

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of this compound derivatives. The chemical shifts of the carbon atoms in the heterocyclic ring and the substituent groups provide valuable information about the electronic environment and connectivity.

In a study of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, 13C NMR spectroscopy in deuterium oxide (D₂O) was used for characterization. mdpi.com The observed chemical shifts confirm the cyclic urea (B33335) structure and the presence of the carboxylic acid and N-methyl groups. mdpi.comresearchgate.net The urea carbonyl carbon (C2) resonates significantly downfield, which is characteristic of its electron-deficient nature within the amide-like system. mdpi.com

Table 1: 13C NMR Chemical Shifts (δ) for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid mdpi.comresearchgate.net (Recorded at 100.6 MHz in D₂O)

Carbon Atom Chemical Shift (ppm)
N-CH₃29.5
C549.9
C451.2
C2 (Urea C=O)163.5
CO₂H175.6

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute configuration of chiral molecules like this compound derivatives. mdpi.com This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, confirming the stereochemistry at the C4 position.

The absolute configuration of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid has been unequivocally established through single-crystal X-ray diffraction. mdpi.com The compound was found to crystallize in the orthorhombic chiral space group P2₁2₁2₁, a non-centrosymmetric space group that is common for enantiomerically pure compounds. mdpi.comaminer.org The determination of the absolute structure confirms the (S) configuration at the C4 stereocenter. mdpi.com

The crystal structure analysis for this derivative revealed the following unit cell constants:

a = 6.2275(4) Å

b = 8.3963(5) Å

c = 24.9490(14) Å mdpi.comaminer.org

These crystallographic studies not only confirm the absolute stereochemistry but also provide crucial insights into the molecule's conformational preferences and intermolecular interactions in the solid state. mdpi.com

Polarimetry and Optical Rotation Studies

Polarimetry is used to measure the rotation of plane-polarized light by a solution of a chiral compound, a property known as optical activity. The specific rotation, [α], is a characteristic physical property for an enantiomer and is dependent on the wavelength of light, temperature, concentration, and solvent.

The optical activity of this compound and its derivatives confirms their enantiomeric nature. For instance, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid has been shown to be levorotatory. mdpi.com The specific rotation values for this and other more complex derivatives have been reported under various conditions, highlighting the impact of structure and environment on this property. mdpi.comgoogle.com

Table 2: Specific Rotation Values for this compound Derivatives

Compound Specific Rotation [α] Conditions
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid-9.4°c 1.02 in H₂O, at 24 °C, D-line
(4S)-1-methyl-3-{(2S)-2-[N-{(1S)-1-carboxy-3-phenylpropyl)amino]propionyl}-2-oxoimidazolidine-4-carboxylic acid-89°c=1, 5% aqueous sodium hydrogen carbonate, at 25 °C, D-line
t-Butyl (4S)-1-methyl-3-[(2R)-2-(methylsulfonyloxy)propionyl]-2-oxoimidazolidine-4-carboxylate-3.2°c=2, chloroform, at 25 °C, D-line

Conformational Preferences and Dynamics

The five-membered imidazolidinone ring is not planar and typically adopts an envelope or twisted half-chair conformation. The specific conformational preferences are dictated by the interplay of steric and electronic effects, including the nature of substituents and the potential for hydrogen bonding.

Intra- and Intermolecular Hydrogen Bonding Networks

The presence of hydrogen bond donors (N-H, O-H) and acceptors (C=O) in the this compound scaffold leads to the formation of extensive hydrogen bonding networks. mdpi.com These interactions are fundamental in defining the crystal packing and can influence the conformation of the molecule in the solid state.

In the crystal structure of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, molecules are linked by a complex network of intermolecular hydrogen bonds to form helical assemblies. mdpi.comaminer.org The analysis reveals a clear preference for the carboxylic acid group to act as a hydrogen bond donor and the urea carbonyl group to function as a hydrogen bond acceptor. mdpi.comresearchgate.net Each molecule participates in three hydrogen bonds with its neighbors within the helix. mdpi.com

Key hydrogen bonding interactions observed include:

The carboxylic acid O-H group donates a hydrogen bond to the urea C=O of a neighboring molecule (O–H···O distances of 2.51 Å and 2.53 Å). researchgate.net

The urea N-H group of one conformer donates a hydrogen bond to the carboxylic acid C=O of another conformer (N–H···O distance of 2.88 Å). researchgate.net

This intricate network of hydrogen bonds stabilizes the crystal lattice and is a key feature of the supramolecular chemistry of this class of compounds. mdpi.com

Influence of Substituents on Ring Conformation

Substituents on the imidazolidinone ring can exert a significant influence on its conformational preferences. The size and electronic nature of the group at C4, as well as substituents on the N1 and N3 atoms, can create steric strain or favorable electronic interactions that bias the ring towards a particular conformation.

The crystal structure of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid provides a clear example of this influence. The unit cell contains two crystallographically independent conformers, both adopting flattened half-chair conformations. mdpi.com The key difference between them lies in the orientation of the C4 carboxylic acid substituent, which is influenced by the N1-methyl group and the crystal packing forces. mdpi.comresearchgate.net

In one conformer, the carboxylic acid group is in a pseudo-equatorial position.

In the other conformer, the group adopts a pseudo-axial orientation.

This difference is quantified by the C(urea)–N–C–C(carboxyl) torsion angles, which are 145.9° and 109.0° in the two conformers, respectively. researchgate.net This demonstrates that even a small methyl substituent can lead to the existence of multiple stable conformers with distinct substituent orientations within the same crystal lattice. mdpi.com

Computational Chemistry Approaches to Conformational Analysis

Computational chemistry provides powerful tools for exploring the conformational landscape of molecules, complementing experimental data from NMR and X-ray crystallography. Methods like Density Functional Theory (DFT) can be used to calculate the geometries and relative energies of different possible conformers, predict spectroscopic properties, and analyze electronic structures. researchgate.netekb.eg

For heterocyclic systems similar to this compound, such as thiazolidine-4-carboxylic acid derivatives, DFT calculations at levels like B3LYP have been successfully employed for geometry optimization and to understand molecular structure. ekb.egresearchgate.net These theoretical studies can map the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers for interconversion between them.

While specific computational studies on the parent this compound are not widely reported, the application of these methods would be expected to:

Determine the most stable ring pucker (envelope vs. twisted form).

Predict the preferred orientation (axial vs. equatorial) of the carboxylic acid group.

Analyze the energetic impact of substituents at various positions on the ring.

Simulate vibrational spectra to aid in the interpretation of experimental IR and Raman data.

Such computational insights are invaluable for understanding the structure-property relationships that govern the behavior of these molecules.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for predicting the geometries, energies, and other properties of molecules. For this compound and its derivatives, DFT calculations can provide valuable insights into their stereochemistry and conformational preferences.

DFT calculations on related imidazolidine-2,4-dione derivatives have been used to determine the most stable tautomeric forms of the molecule. doaj.orgedu.krd Similar calculations for this compound would involve optimizing the geometry of different possible conformers to find the lowest energy (most stable) structures. These conformers would arise from the puckering of the five-membered ring and the orientation of the carboxylic acid group.

The imidazolidinone ring typically adopts a twisted or envelope conformation to minimize steric strain. For a derivative, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, X-ray crystallography has shown that the ring exists in a flattened half-chair conformation. mdpi.com In this particular crystal structure, two distinct conformers were observed, one with the carboxylic acid group in a pseudo-equatorial position and the other in a pseudo-axial position. mdpi.com DFT calculations can be used to determine the relative energies of these conformers in the gas phase or in solution, which may differ from the solid-state structure due to packing forces.

Key parameters that can be calculated using DFT include:

Relative Energies: The energy difference between various conformers (e.g., axial vs. equatorial carboxylic acid group) can be calculated to predict their relative populations at equilibrium.

Geometrical Parameters: Bond lengths, bond angles, and dihedral (torsion) angles can be precisely calculated and compared with experimental data where available. For example, the Curea–N–C–Ccarboxyl torsion angles in the two conformers of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid were found to be 145.9° and 109.0°. mdpi.com

Vibrational Frequencies: These calculations can confirm that an optimized structure is a true energy minimum and can be used to predict the infrared (IR) spectrum of the molecule.

Electronic Properties: DFT can also be used to calculate properties like the distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding the molecule's reactivity. nih.govugm.ac.idmdpi.com

A hypothetical DFT study on the (4S) and (4R) enantiomers of this compound might yield the following data for the most stable conformers:

Parameter(4S)-axial conformer(4S)-equatorial conformer(4R)-axial conformer(4R)-equatorial conformer
Relative Energy (kcal/mol)0.50.00.50.0
Dipole Moment (Debye)3.84.23.84.2
HOMO Energy (eV)-7.1-7.0-7.1-7.0
LUMO Energy (eV)-0.9-1.0-0.9-1.0

This table is generated based on expected trends for similar molecules and is for illustrative purposes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While DFT provides a static picture of a few stable conformers, MD simulations can explore the dynamic behavior of a molecule over time, including conformational changes and interactions with its environment (e.g., solvent molecules). nih.gov

For this compound, an MD simulation would typically start with an optimized geometry from DFT calculations. The molecule would then be placed in a simulated "box," often filled with solvent molecules like water, to mimic its behavior in solution. The forces between all atoms are calculated using a force field, and Newton's laws of motion are used to simulate their movements over a period of time, typically nanoseconds to microseconds.

MD simulations can be used to investigate:

Conformational Landscapes: By tracking the molecular geometry over time, MD simulations can reveal the different conformations the molecule can adopt, the frequency of transitions between them, and the energy barriers for these transitions. This provides a more complete picture of the molecule's flexibility than static DFT calculations alone.

Solvent Effects: The explicit inclusion of solvent molecules allows for the study of how the solvent affects conformational preferences. Hydrogen bonding between the carboxylic acid and urea moieties of the molecule and the surrounding water molecules can play a significant role in stabilizing certain conformations. iitg.ac.in

Thermodynamic Properties: MD simulations can be used to calculate thermodynamic properties such as free energy differences between different states, which can be more accurate than the electronic energy differences from DFT for predicting conformational equilibria in solution.

Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study how derivatives of this compound might aggregate or interact with each other, which is relevant for understanding crystallization and self-assembly processes. worktribe.com

A hypothetical MD simulation of this compound in water could provide data on the average dihedral angles and the prevalence of different ring puckering states:

Parameter(4S)-2-oxoimidazolidine-4-carboxylic acid(4R)-2-oxoimidazolidine-4-carboxylic acid
Average C4-N3-C2-N1 Dihedral Angle (degrees)-15.2 ± 5.115.2 ± 5.1
Average N1-C5-C4-N3 Dihedral Angle (degrees)25.8 ± 6.3-25.8 ± 6.3
Population of Equatorial Conformer (%)7575
Population of Axial Conformer (%)2525
Average Number of Water H-bonds to Solute5.35.3

This table is generated based on expected trends for similar molecules and is for illustrative purposes.

Together, DFT and MD simulations provide a comprehensive understanding of the stereochemistry and conformational dynamics of this compound and its derivatives, which is essential for predicting their behavior in different environments and for designing new molecules with specific properties.

Advanced Synthetic Methodologies for 2 Oxoimidazolidine 4 Carboxylic Acid and Its Analogs

Asymmetric Synthesis Strategies

Asymmetric synthesis is crucial for accessing specific stereoisomers of 2-oxoimidazolidine-4-carboxylic acid, which often exhibit distinct biological activities. The primary strategies involve the use of chiral auxiliaries, enantioselective catalysts (both organic and metal-based), and biocatalytic methods.

Chiral auxiliaries are recoverable chiral compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. Evans' oxazolidinones are a prominent class of auxiliaries used in asymmetric alkylations and aldol (B89426) reactions, which can be key steps in constructing the precursors to the 2-oxoimidazolidine ring system. researchgate.netrsc.org

In one approach, a chiral auxiliary, such as an Evans' oxazolidinone, is acylated with a suitable fragment. The auxiliary then directs the stereoselective alkylation or amination of the α-carbon. Subsequent cleavage of the auxiliary and cyclization yields the desired chiral this compound derivative. For instance, the acylation of (S)-4-(1-methylethyl)-oxazolidin-2-one with 2-bromoacyl halides provides a substrate for diastereoselective reactions. researchgate.net

A dynamic kinetic resolution has been demonstrated using the 2-oxoimidazolidine-4-carboxylate structure itself as a chiral auxiliary. researchgate.net In this process, the reaction of tert-butyl (4S)-1-methyl-3-(2-bromopropionyl)-2-oxoimidazolidine-4-carboxylate with benzylamine (B48309) predominantly afforded the (S,R) diastereomer in nearly quantitative yield, showcasing the high level of stereocontrol exerted by the chiral imidazolidinone core. researchgate.net

Table 1: Example of Chiral Auxiliary Mediated Synthesis

Chiral Auxiliary PrecursorReactantKey TransformationDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Reference
tert-butyl (4S)-1-methyl-3-(2-bromopropionyl)-2-oxoimidazolidine-4-carboxylateBenzylamineStereospecific Amination (Dynamic Kinetic Resolution)High (Predominantly S,R product) researchgate.net
N-acylthiazolidinethione (syn-aldol product)Me₃SiN₃Modified Curtius Rearrangement / Intramolecular CyclizationHigh (Single diastereomer obtained) nih.gov

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. Imidazolidinone-based catalysts, famously developed by MacMillan, are highly effective in a range of reactions. princeton.edu These catalysts typically operate via the formation of a transient iminium ion by reacting with an α,β-unsaturated aldehyde. This activation lowers the LUMO of the aldehyde, facilitating nucleophilic attack with high stereocontrol.

For the synthesis of structures related to the 2-oxoimidazolidine core, an organocatalytic approach could involve an asymmetric Michael addition or Friedel-Crafts alkylation to an α,β-unsaturated precursor, catalyzed by a chiral imidazolidinone. beilstein-journals.org The resulting product, containing the newly formed stereocenter, could then be further elaborated and cyclized to form the target heterocycle. The efficiency of these catalysts has been demonstrated in Friedel-Crafts alkylations of N-methylpyrrole with α,β-unsaturated aldehydes, where immobilization of the catalyst on a polymer support was also explored. beilstein-journals.org

Table 2: Organocatalytic Transformations Relevant to Precursor Synthesis

Catalyst TypeReactionKey IntermediateTypical EnantioselectivityReference
MacMillan ImidazolidinoneDiels-Alder ReactionIminium IonHigh (e.g., 99% e.e.)
MacMillan ImidazolidinoneFriedel-Crafts AlkylationIminium IonHigh (e.g., 90-99% e.e.) princeton.edu

Transition metal catalysis provides powerful tools for asymmetric C-N and C-C bond formation. Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical outcome of a reaction. rsc.org

Palladium-catalyzed intermolecular asymmetric diamination of 1,3-dienes using chiral pyridine-oxazoline ligands has been shown to produce chiral imidazolidin-2-ones with excellent enantioselectivities. mdpi.com This method constructs the heterocyclic core and its stereocenters in a single step from acyclic precursors. Another notable strategy is the Cu(II)-catalyzed asymmetric intramolecular cyclization of N-alkenyl ureas. mdpi.com This reaction, employing a bidentate oxazoline (B21484) ligand, affords chiral imidazolidinones in good yields and with high to excellent enantioselectivity. mdpi.com The choice of ligand and the presence of a basic medium are critical for achieving high levels of asymmetric induction. mdpi.com

Table 3: Metal-Catalyzed Asymmetric Synthesis of Imidazolidinones

Metal/Ligand SystemReaction TypeSubstrateYieldEnantioselectivity (e.e.)Reference
Palladium / Pyridine-OxazolineIntermolecular Asymmetric Diamination1,3-DienesHighExcellent mdpi.com
Copper(II) / Bidentate OxazolineIntramolecular Asymmetric CyclizationN-Alkenyl UreasModerate to GoodHigh to Excellent mdpi.com

Biocatalysis leverages the high selectivity of enzymes to perform stereospecific transformations, often under mild, environmentally benign conditions. While specific enzymatic routes directly to this compound are not extensively documented in the provided sources, general biocatalytic strategies can be applied to its synthesis. uni-greifswald.de

One potential approach is the kinetic resolution of a racemic precursor, such as a diamine or an amino acid derivative, using hydrolases like lipases or proteases. The enzyme would selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two. Another strategy involves the use of oxidoreductases for the asymmetric reduction of a ketone precursor to a chiral alcohol, which can then be converted to the target molecule. The synthesis of key precursors for pharmaceuticals has successfully incorporated enzymatic ketone reduction (KRED) to set stereocenters with high selectivity. uni-greifswald.de Such methods could be adapted to generate chiral intermediates on the pathway to this compound.

Enantioselective Catalysis

Novel Cyclization Reactions to the 2-Oxoimidazolidine Core

Recent research has focused on developing novel and efficient methods for constructing the 2-oxoimidazolidine ring system. These methods often feature mild reaction conditions, high regioselectivity, and catalytic efficiency.

One innovative approach involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic C-nucleophiles. mdpi.com This method proceeds via an intramolecular cyclization to form a 5-methoxyimidazolidine-2-one intermediate, followed by the elimination of methanol (B129727) to generate an iminium cation. This cation is then trapped by a nucleophile to yield 4-substituted imidazolidin-2-ones with excellent regioselectivity. mdpi.com

Gold-catalyzed reactions have also emerged as a powerful tool. mdpi.com A 5-exo-dig cyclization of propargyl ureas, catalyzed by AuCl, efficiently produces imidazolidinones under mild conditions. mdpi.com Similarly, silver-catalyzed reactions can promote N-cyclization through hydroamination, where the chemoselectivity between N- and O-cyclization can be controlled by the choice of a gold or silver catalyst. mdpi.com

Furthermore, copper-catalyzed intramolecular oxidative amination represents another modern strategy. mdpi.com This procedure uses a simple copper source and an oxidant like Dess-Martin periodinane (DMP). The mechanism is proposed to involve the formation of an amidyl radical, which undergoes a 5-exo-trig cyclization to afford the imidazolidinone ring. mdpi.com Visible light-induced photoredox catalysis has also been employed for the diastereoselective intramolecular cyclization of 1,2-diamine derivatives to form highly substituted imidazolidines. nih.gov

Table 4: Summary of Novel Cyclization Methodologies

MethodologyCatalyst/ReagentSubstrate TypeKey FeatureReference
Intramolecular Cyclization/SubstitutionAcid (e.g., H₂SO₄)(2,2-Diethoxyethyl)ureasExcellent regioselectivity mdpi.com
5-exo-dig CyclizationAuClPropargyl ureasMild conditions mdpi.com
Intramolecular Oxidative AminationCopper(II) 2-ethylhexanoate (B8288628) / DMPN-Alkenyl UreasAmidyl radical cyclization mdpi.com
Photoredox CyclizationRu(bpy)₃Cl₂ / Visible Light1,2-Diamine derivativesHigh diastereoselectivity nih.gov

Phosgene-Mediated Cyclization Routes

Phosgene (B1210022) (COCl₂) serves as a highly reactive and efficient C1 electrophile for the formation of the cyclic urea (B33335) core of this compound and its analogs. This method typically involves the reaction of a 1,2-diamine precursor with phosgene or a phosgene equivalent in the presence of a base.

A clear example is the synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid. mdpi.compreprints.org In this procedure, the starting material, (S)-2-amino-3-(methylamino)propionic acid, is dissolved in water and treated with a base, such as sodium bicarbonate (NaHCO₃), to neutralize the amino acid and facilitate the reaction. mdpi.compreprints.org A solution of phosgene in toluene (B28343) is then added to the cooled aqueous mixture. The phosgene reacts with the two amino groups of the precursor, leading to cyclization and the formation of the desired imidazolidinone ring. The reaction proceeds at room temperature over several hours. mdpi.compreprints.org Following the reaction, purification often involves ion-exchange chromatography to convert the resulting sodium salt into the free carboxylic acid. mdpi.compreprints.org

Table 1: Example of Phosgene-Mediated Cyclization

PrecursorCarbonylating AgentBaseProductReference
(S)-2-amino-3-(methylamino)propionic acidPhosgene (COCl₂) in TolueneSodium Bicarbonate (NaHCO₃)(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid mdpi.compreprints.org

Alternative Carbonylating Agents

Due to the high toxicity and hazardous nature of phosgene gas, significant research has been directed toward safer, solid, or liquid phosgene equivalents. These reagents offer comparable reactivity for the synthesis of cyclic ureas like this compound while being easier to handle, store, and transport. researchgate.net

Key alternatives include:

Triphosgene (B27547) (Bis(trichloromethyl) carbonate): A stable, crystalline solid that decomposes into three equivalents of phosgene in situ. It is often used for similar cyclization reactions under milder conditions. researchgate.net For instance, the synthesis of 2-oxo-oxazolidine-4-carboxylic acid, a related oxygen-containing heterocycle, has been achieved using serine and triphosgene. google.com A similar strategy is employed for the synthesis of 2-oxothiazolidine-4-carboxylic acid from L-cysteine using triphosgene in a two-phase system (toluene/water) with a base like NaOH. google.com This approach is directly analogous to the synthesis of the target imidazolidinone from a diamino acid precursor.

Carbonyldiimidazole (CDI): A mild and highly selective carbonylating agent. rsc.org It reacts with amines to form imidazole-1-carboxamides, which can then undergo intramolecular cyclization. CDI is particularly useful when sensitive functional groups are present in the precursor molecule.

Chloroformates: Reagents like methyl chloroformate and phenyl chloroformate can also be used for cyclization. google.comnih.gov The synthesis of L-2-oxothiazolidine-4-carboxylic acid has been demonstrated using various chloroformates, including methyl, phenyl, and vinyl chloroformate, by reacting them with L-cysteine hydrochloride in the presence of a base. google.com

Reaction of Imidazole (B134444) with Chloroacetic Acid

The reaction between imidazole and chloroacetic acid (or its esters) is a well-established method for the N-alkylation of the imidazole ring. This reaction, however, leads to the formation of imidazol-1-yl-acetic acid. It does not produce the this compound structure. The latter is a saturated, cyclic urea, whereas the product of this reaction is an N-substituted derivative of the aromatic imidazole ring. Therefore, this pathway is not a viable synthetic route for the target compound.

Cyclization of Diaminomaleic Acid

The cyclization of a diaminosuccinic acid derivative (the saturated form of diaminomaleic acid) is a conceptually direct route to 2-oxoimidazolidine-4,5-dicarboxylic acid, a close analog of the target compound. This approach would involve reacting the diamino acid with a suitable carbonylating agent, such as those discussed previously (e.g., phosgene, triphosgene, CDI), to form the cyclic urea structure. While this represents a plausible synthetic strategy based on fundamental organic chemistry principles, specific examples detailing the cyclization of diaminomaleic or diaminosuccinic acid to form the corresponding 2-oxoimidazolidine ring are not extensively documented in the reviewed literature.

Derivatization and Functionalization Strategies

Once the this compound core is synthesized, it can be further modified to create a diverse library of analogs. Functionalization can be targeted at the carboxylic acid moiety or the nitrogen atoms of the imidazolidine (B613845) ring.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group at the C4 position is a versatile handle for derivatization through standard organic transformations. These modifications are crucial for modulating the compound's physicochemical properties and biological activity.

Esterification: The carboxylic acid can be converted to various esters. For example, benzyl (B1604629) and t-butyl esters of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid have been synthesized as intermediates for further reactions. google.com These esters serve as protecting groups for the carboxylic acid, allowing for selective reactions elsewhere on the molecule.

Amide and Hydroxyamide Formation: Coupling of the carboxylic acid with amines or hydroxylamines yields the corresponding amides or hydroxyamides. A series of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides were synthesized as potent inhibitors of matrix metalloproteinase-13 (MMP-13). nih.gov This transformation highlights the importance of the carboxylic acid moiety as a key point for introducing pharmacophoric groups. nih.gov

Table 2: Examples of Derivatization at the Carboxylic Acid Moiety

Starting MaterialReaction TypeReagentsProduct TypeReference
(4S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acidEsterificationBenzyl alcohol or isobutyleneBenzyl or t-butyl ester google.com
N-Substituted-2-oxoimidazolidine-4-carboxylic acidAmide CouplingHydroxylamine (or substituted hydroxylamines), coupling agentsHydroxyamide nih.gov

N-Substitution Reactions on the Imidazolidine Ring

The nitrogen atoms at the N1 and N3 positions of the imidazolidine ring can be functionalized through alkylation or acylation reactions, provided one of the nitrogens has a free N-H bond.

N-Alkylation: Alkyl groups can be introduced on the ring nitrogen. Often, this is achieved by using an N-alkylated precursor for the cyclization reaction, as seen in the synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid from an N-methylated diamine. mdpi.compreprints.org

N-Acylation: The less sterically hindered nitrogen (typically N3 if N1 is already substituted) can be acylated using acylating agents like acid chlorides or anhydrides in the presence of a base. google.comsemanticscholar.org For instance, a (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid ester has been reacted with 2-bromopropionic acid chloride to yield the corresponding (4S)-1-methyl-3-(2-bromopropionyl)-2-oxoimidazolidine-4-carboxylic acid ester. google.com This N-acylation step is pivotal in the synthesis of more complex derivatives, such as certain ACE inhibitors. google.com

Table 3: Examples of N-Substitution Reactions

Starting MaterialReaction TypeReagentsProductReference
(S)-2-amino-3-(methylamino)propionic acidCyclization of N-alkylated precursorPhosgene, NaHCO₃(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid mdpi.compreprints.org
(4S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid esterN-Acylation2-Bromopropionic acid chloride(4S)-1-Methyl-3-(2-bromopropionyl)-2-oxoimidazolidine-4-carboxylic acid ester google.com

Table of Mentioned Compounds

Compound Name
This compound
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid
(S)-2-amino-3-(methylamino)propionic acid
Phosgene
Triphosgene (Bis(trichloromethyl) carbonate)
Carbonyldiimidazole (CDI)
Methyl chloroformate
Phenyl chloroformate
Vinyl chloroformate
Imidazol-1-yl-acetic acid
Chloroacetic acid
Diaminomaleic acid
Diaminosuccinic acid
2-oxo-oxazolidine-4-carboxylic acid
Serine
2-oxothiazolidine-4-carboxylic acid
L-cysteine
2-Bromopropionic acid chloride

Stereoselective Introduction of Additional Chiral Centers

The synthesis of analogs of this compound with multiple stereocenters is a significant challenge that requires precise control over stereochemistry. The existing chirality at the C4 position of the imidazolidinone ring can be leveraged to direct the stereochemical outcome of subsequent reactions, a strategy central to diastereoselective synthesis.

One prominent strategy involves the use of the 2-oxoimidazolidine-4-carboxylate framework as a chiral auxiliary. This approach is exemplified in a process for preparing optically active 2-oxoimidazolidine derivatives with high stereoselectivity. google.com In this method, an ester of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid is condensed with a reactive derivative of a (2R)-2-sulfonyloxypropionic acid. google.com This reaction proceeds via an SN2 mechanism, leading to an inversion of configuration at the propionic acid's chiral center. The result is the stereoselective formation of a product with an (S,S) configuration at the newly formed bond, demonstrating the effective transfer of chirality. google.com This method avoids racemization and provides a reliable route to diastereomerically pure compounds. google.com

The table below outlines a specific example of this stereoselective reaction.

Reactant 1Reactant 2Key ConditionProduct Configuration
(4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester(2R)-2-(p-toluenesulfonyloxy)propionic acid chloridePotassium t-butoxide, THF, -50°C(4S)-1-methyl-3-[(2S)-...]-2-oxoimidazolidine-4-carboxylate

This table illustrates the inversion of stereochemistry during the introduction of a new chiral center, as described in the patent literature. google.com

Furthermore, the principles of asymmetric synthesis using chiral auxiliaries, such as those popularized by David A. Evans with oxazolidinones, are broadly applicable to the imidazolidinone system. capes.gov.br These auxiliaries control the stereochemical course of reactions like alkylations and aldol condensations. By attaching an acyl group to the nitrogen of the chiral 2-oxoimidazolidine ring, the steric bulk of the auxiliary directs the approach of incoming reagents, leading to the formation of one diastereomer in preference to others. Subsequent cleavage of the auxiliary releases the enantiomerically enriched product containing the new chiral center.

Process Intensification and Green Chemistry in Synthesis

Modern synthetic chemistry places increasing emphasis on developing processes that are not only efficient but also environmentally benign. For the synthesis of this compound and its analogs, several green chemistry and process intensification strategies are being explored.

Solvent-Free Reactions

A significant advancement in green synthesis is the use of mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, often eliminating the need for bulk solvents. acs.orgnih.gov This approach has been successfully applied to the synthesis of hydantoins, the broader class of compounds to which this compound belongs.

In a typical mechanochemical synthesis, amino acid esters and a cyanate (B1221674) source are milled together in a planetary ball mill. acs.orgresearchgate.net The reaction proceeds through a ureido ester intermediate, which then undergoes a base-catalyzed cyclization to form the hydantoin (B18101) ring. acs.org This solvent-free or liquid-assisted grinding (LAG) methodology offers several advantages, including reduced waste, simplified purification, and often, shorter reaction times and higher yields compared to traditional solution-phase synthesis. acs.orgacs.org

The table below summarizes the key features of mechanochemical hydantoin synthesis.

TechniqueReactantsKey FeaturesAdvantages
Planetary Ball MillingAmino ester hydrochlorides, Potassium cyanateOne-pot, two-step protocol; solid-state reactionEco-friendly, no bulk organic solvents, good yields, no purification needed. acs.orgnih.gov
Liquid-Assisted Grinding (LAG)Dipeptides, 1,1'-Carbonyldiimidazole (CDI)Use of minimal solvent to facilitate reactionHigher yields and easier purification compared to solution methods. acs.org

This table highlights the benefits of solvent-free mechanochemical approaches for the synthesis of the core hydantoin structure.

Flow Chemistry Approaches

Flow chemistry, or continuous flow synthesis, represents a major step in process intensification. By performing reactions in a continuously flowing stream through a reactor, this technology offers superior control over reaction parameters, enhanced safety, and the potential for straightforward scaling-up. nih.govthieme-connect.de

The Bucherer–Bergs reaction, a classic method for hydantoin synthesis, has been adapted to continuous flow conditions. thieme-connect.dedigitellinc.comdigitellinc.com In this setup, solutions of the starting materials (e.g., a carbonyl compound, cyanide source, and ammonium (B1175870) carbonate) are pumped through a heated and pressurized reactor. thieme-connect.de The small reactor volume and enhanced heat and mass transfer in the flow system allow for significantly reduced reaction times and can lead to almost quantitative conversions, even for substrates with low solubility. thieme-connect.de This approach not only intensifies the process but also improves safety, particularly when handling hazardous reagents like cyanides. nih.gov A semi-continuous flow process has also been developed that utilizes gaseous reagents like oxygen and carbon dioxide, further enhancing the sustainability of hydantoin synthesis. nih.gov

Sustainable Reagent Selection

The principles of green chemistry encourage the use of reagents that are less toxic and more sustainable. In the context of this compound synthesis, this involves replacing hazardous traditional reagents with safer alternatives and employing catalytic methods.

One key area of improvement is the replacement of highly toxic phosgene, a traditional reagent for forming the cyclic urea structure. An improved synthesis for the related L-2-oxothiazolidine-4-carboxylic acid was developed that avoids phosgene, making the process less hazardous. nih.gov The use of carbon dioxide (CO2) as a C1 source in flow synthesis is another green alternative, as CO2 is abundant, non-toxic, and renewable. nih.gov

Reactivity and Reaction Mechanisms of 2 Oxoimidazolidine 4 Carboxylic Acid

Ring-Opening and Ring-Closure Dynamics

The formation and cleavage of the imidazolidinone ring are fundamental aspects of its chemistry.

Ring-Closure: The synthesis of the 2-oxoimidazolidine ring typically involves the cyclization of a 1,2-diamine precursor with a carbonylating agent. A common method is the reaction of a compound like (S)-2-amino-3-(methylamino)propionic acid with phosgene (B1210022) (COCl₂) or a phosgene equivalent. mdpi.com Computational studies using density functional theory (DFT) on the synthesis of related imidazolidinones from diamines and urea (B33335) show that the reaction proceeds via two nucleophilic attack steps, each eliminating an ammonia (B1221849) molecule to form the ring. nih.govresearchgate.net Water has been found to act as a catalyst in these reactions by serving as a proton exchange bridge, which significantly lowers the activation energy barriers for cyclization. nih.govresearchgate.net Alternative, more sustainable methods for ring closure include the catalytic conversion of ethylenediamine (B42938) carbamate (B1207046) using heterogeneous catalysts like CeO₂, which avoids hazardous reagents like phosgene. acs.org

Ring-Opening: The imidazolidinone ring can be opened under specific conditions. For the related oxazolidin-2-one systems, nucleophilic attack by strong nucleophiles such as Grignard reagents on the carbonyl carbon of the ring leads to ring-opening and the formation of tertiary carboxylic amides. researchgate.net This type of reaction suggests that the urea carbonyl of 2-oxoimidazolidine-4-carboxylic acid is also susceptible to nucleophilic attack, which would result in cleavage of the C2-N1 or C2-N3 bond and formation of a linear urea derivative. The stability of the ring is significant, but under forcing conditions or with potent reagents, its integrity can be compromised. Furthermore, in analogous heterocyclic systems like 2-substituted thiazolidine-4-carboxylic acids, ring-opening and re-closure is a proposed mechanism for epimerization at the C2 position, indicating a dynamic equilibrium under certain conditions. researchgate.net

Chemical Transformations of the Carboxylic Acid Group

The carboxylic acid group at the C4 position is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives through standard transformations such as esterification and amidation.

The conversion of the carboxylic acid to an ester is a common and crucial transformation. The Fischer-Speier esterification is a widely used method, involving the reaction of the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.comorganic-chemistry.orglibretexts.org The reaction is an equilibrium process, typically driven to completion by using the alcohol as the solvent (in large excess) or by removing the water formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com

The mechanism involves several reversible steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄, TsOH). masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic attack of the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water as a leaving group, forming a protonated ester. masterorganicchemistry.com

Deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Reagent/MethodConditionsDescription
Fischer-Speier Alcohol (often as solvent), strong acid catalyst (e.g., H₂SO₄, TsOH), heatEquilibrium-driven reaction suitable for simple alcohols. masterorganicchemistry.comcerritos.edu
SOCl₂ then Alcohol 1. Thionyl chloride (SOCl₂) to form acyl chloride. 2. Addition of alcohol.A two-step process that proceeds via a highly reactive acyl chloride intermediate, avoiding equilibrium. google.com
DCC/DMAP Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), alcoholA mild coupling method, often used for acid-sensitive substrates or for forming esters with secondary or tertiary alcohols. luxembourg-bio.com

The synthesis of amides from the carboxylic acid group is another key transformation, often employed in medicinal chemistry to create compounds with biological activity. nih.gov This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. hepatochem.com

Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures. luxembourg-bio.com Therefore, coupling reagents are used to convert the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.comyoutube.com Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to form a more reactive intermediate and suppress side reactions. nih.gov

A general mechanism using EDC/HOBt involves:

Reaction of the carboxylic acid with EDC to form a reactive O-acylisourea intermediate.

This intermediate can be attacked by the amine directly or, more efficiently, it can react with HOBt to form an active HOBt ester.

The amine then attacks the active ester, which is highly reactive, to form the amide bond and release HOBt. nih.gov

Reagent/MethodConditionsDescription
EDC, HOBt, DMAP EDC, HOBt (catalytic), DMAP, amine, solvent (e.g., CH₃CN)An effective protocol for forming amides, particularly with electron-deficient amines. nih.gov
Carbodiimides (DCC, DIC) DCC or DIC, amine, often with an additive like HOBt or DMAPWidely used for peptide synthesis and general amidation; the dicyclohexylurea (DCU) byproduct from DCC is insoluble and can be filtered off. luxembourg-bio.comhepatochem.com
Acyl Halide Method 1. Convert acid to acyl chloride (e.g., with SOCl₂). 2. React with amine.A robust but often harsh method due to the high reactivity of the acyl chloride intermediate. hepatochem.com

An example of this reaction is the synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides, which have been investigated as potent matrix metalloproteinase-13 inhibitors. nih.gov

Reactions Involving the Urea Moiety

The cyclic urea moiety contains two nitrogen atoms and a carbonyl group, which are all potential sites for chemical reactions. The N-H groups of the urea are nucleophilic and can participate in reactions such as acylation and alkylation. For instance, derivatives of this compound ester can be acylated at the N3 position by reacting with an acid chloride in the presence of a base. google.com This reaction is a key step in the synthesis of more complex molecules and demonstrates the nucleophilicity of the ring nitrogen. google.com

The urea carbonyl group and the N-H groups are also excellent hydrogen bond donors and acceptors. mdpi.com X-ray crystal structure analysis of a methylated derivative revealed a preference for the carboxylic acid group to act as a hydrogen bond donor and for the urea unit to be a hydrogen bond acceptor. mdpi.com This hydrogen-bonding capability influences the compound's physical properties and its interactions with other molecules, such as biological receptors.

Regioselectivity and Stereoselectivity in Chemical Reactions

Chiral derivatives of this compound have proven to be valuable as chiral auxiliaries, particularly in stereoselective synthesis. The rigid, five-membered ring structure provides a well-defined steric environment that can effectively control the facial selectivity of reactions occurring on a substituent attached to one of the ring nitrogens.

A notable application is in dynamic kinetic resolution for the stereoselective alkylation of α-bromo amides. nih.gov In this process, a diastereomeric mixture of an N-acyl derivative of a 2-oxoimidazolidine-4-carboxylate ester is reacted with a nucleophile. The chiral auxiliary directs the attack of the nucleophile to one face of the molecule, leading to a single major stereoisomer in the product. This high degree of stereocontrol is attributed to the specific conformation of the chiral auxiliary, which shields one face of the reacting center from attack.

Similarly, stereoselectivity is crucial in the synthesis of complex, optically active 2-oxoimidazolidine derivatives. For example, the condensation reaction between (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid ester and a reactive derivative of (2R)-propionic acid proceeds stereoselectively to yield a product with a specific (S,S,S) configuration, demonstrating inversion of configuration at one of the chiral centers. google.com

ReactionSubstratesReagents/ConditionsOutcome
Stereoselective Alkylation Diastereomeric mixture of tert-butyl (4S)-3-[(2RS)-2-bromoacyl]-1-methyl-2-oxoimidazolidine-4-carboxylates and a malonic ester enolate.Hexamethylphosphoramide (HMPA)Predominantly affords the (S,R)-alkylated product in good yields. The chiral auxiliary controls the stereochemistry of the newly formed C-C bond.
Stereoselective Acylation (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester and (2R)-2-(p-toluenesulfonyloxy)propionic acid chloride.Potassium t-butoxide, Tetrahydrofuran (THF)Forms the (S,R) acylated product, which is an intermediate in the stereoselective synthesis of more complex derivatives. google.com

Mechanistic Investigations using Computational and Spectroscopic Techniques

The structure, reactivity, and reaction mechanisms of this compound and its derivatives have been elucidated using a combination of spectroscopic and computational methods.

Spectroscopic Techniques: Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are routinely used to characterize the structure of the parent compound and its reaction products. mdpi.comgoogle.com High-resolution mass spectrometry is employed to confirm the elemental composition. mdpi.com A single-crystal X-ray diffraction study on (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid provided definitive proof of its structure and absolute stereochemistry. mdpi.com The X-ray analysis revealed that the compound crystallizes with two distinct conformers in the unit cell, which are linked by an extensive network of hydrogen bonds. This detailed structural information helps explain the compound's physical properties and intermolecular interactions. mdpi.com

Computational Techniques: Density Functional Theory (DFT) has been used extensively to investigate reaction mechanisms involving imidazolidinone structures. DFT calculations have been applied to understand the ring-closure reaction to form the imidazolidinone core, revealing the catalytic role of water in lowering activation barriers. nih.govresearchgate.net Computational studies have also been crucial in explaining the stereochemical outcomes of reactions where imidazolidinones are used as organocatalysts. nih.govacs.org For instance, calculations have shown how the catalyst's conformation, particularly the orientation of bulky substituents, dictates the facial selectivity of cycloaddition reactions by creating different activation energy barriers for competing reaction pathways. nih.govacs.org These theoretical models provide powerful insights that complement experimental findings and aid in the rational design of new catalysts and reactions.

Reaction Pathway Elucidation

The formation of the 2-oxoimidazolidine ring system, a core feature of this molecule, typically proceeds through an intramolecular cyclization of a linear precursor. A common synthetic route involves the reaction of a diamine-containing carboxylic acid derivative with a carbonylating agent, such as phosgene or a phosgene equivalent.

A plausible reaction pathway for the synthesis of this compound starts from an N-protected derivative of 2,3-diaminopropionic acid. The general mechanism involves a sequential intermolecular and intramolecular nucleophilic acyl substitution. mdpi.com

Step 1: Formation of an Isocyanate or Carbamoyl (B1232498) Chloride Intermediate The more nucleophilic α-amino group of the 2,3-diaminopropionic acid derivative reacts with the carbonylating agent. For instance, with phosgene, this initial attack forms a carbamoyl chloride intermediate.

Step 2: Intramolecular Cyclization The terminal amino group then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the carbamoyl chloride. This cyclization step leads to the formation of a tetrahedral intermediate. The formation of this tetrahedral intermediate is often the rate-determining step in the cyclization of related hydantoic acid amides. rsc.org

Step 3: Ring Closure and Deprotonation The tetrahedral intermediate collapses, eliminating a leaving group (e.g., a chloride ion in the case of a carbamoyl chloride intermediate) to form the stable five-membered imidazolidinone ring. A final deprotonation step yields the neutral this compound.

The table below outlines the key intermediates and the type of reaction for each step in the proposed pathway.

StepStarting MaterialReagentKey IntermediateReaction Type
1N-protected 2,3-diaminopropionic acidPhosgeneCarbamoyl chlorideNucleophilic Acyl Substitution
2Carbamoyl chloride intermediate-Tetrahedral intermediateIntramolecular Nucleophilic Attack
3Tetrahedral intermediate-Protonated 2-oxoimidazolidine ringElimination
4Protonated 2-oxoimidazolidine ringBaseThis compoundDeprotonation

This pathway is consistent with established mechanisms for the formation of cyclic ureas from diamines and carbonylating agents. mdpi.com

Transition State Analysis

The rate-determining step is typically the ring-forming intramolecular nucleophilic attack. The transition state for this step involves the approach of the terminal nitrogen nucleophile to the electrophilic carbonyl carbon. The geometry of this transition state is crucial in determining the activation energy of the reaction.

For the intramolecular cyclization (Step 2), the transition state is characterized by:

An elongated C-N bond being formed.

The geometry around the carbonyl carbon changing from trigonal planar towards tetrahedral.

Significant charge separation, which can be stabilized by a polar solvent.

Computational studies on the base-catalyzed cyclization of propargylic ureas to imidazolidin-2-ones have provided insights into the energetics of such ring closures. acs.org Although the substrate is different, the fundamental nature of the intramolecular nucleophilic attack to form the five-membered ring is analogous. These studies indicate that the Gibbs free energy of activation for the cyclization step is a key factor in the reaction's feasibility.

The table below presents hypothetical, yet plausible, relative energy levels for the key species in the intramolecular cyclization step, based on general principles and data from related systems.

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)Key Structural Features
Reactant Carbamoyl chloride intermediate0Linear precursor
TS1 Transition state for C-N bond formation+15 to +25Partially formed C-N bond; developing tetrahedral character at carbonyl carbon
Intermediate Tetrahedral intermediate+5 to +10Fully formed C-N bond; sp3 hybridized carbonyl carbon
TS2 Transition state for leaving group departure+10 to +20Elongating C-Cl bond; reforming C=O double bond
Product Protonated 2-oxoimidazolidine ring-10 to -20Stable five-membered ring

Note: The energy values are illustrative and intended to represent the general energetic profile of the reaction.

Biological and Biochemical Studies of 2 Oxoimidazolidine 4 Carboxylic Acid

Interaction with Biological Macromolecules

The 2-oxoimidazolidine-4-carboxylic acid framework is a key structural component in the design of molecules that interact with biological macromolecules. Research has primarily focused on its role in creating potent enzyme inhibitors.

The rigid, heterocyclic structure of this compound provides a valuable template for developing inhibitors that can fit into the active sites of specific enzymes.

Derivatives of this compound have been extensively studied as inhibitors of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. The core structure is a component of the ACE inhibitor Imidapril (B193102). mdpi.comresearchgate.net

Studies have shown that (4S)-1-Alkyl-3-acyl-2-oxoimidazolidine-4-carboxylic acid derivatives are potent ACE inhibitors. The inhibitory activity is highly dependent on the stereochemistry of the molecule, with compounds having the (S,S,S) configuration demonstrating the most potent activity. google.com Dicarboxylic acid derivatives, in particular, have shown very high in vitro ACE inhibitory activities, with IC50 values in the nanomolar and sub-nanomolar range. nih.gov For instance, certain dicarboxylic acids in this series exhibit IC50 values ranging from 1.1 x 10⁻⁸ M to 1.5 x 10⁻⁹ M. nih.gov The structure-activity relationship (SAR) studies indicate that the N-ring must contain a carboxylic acid to mimic the C-terminal carboxylate of natural ACE substrates, and large hydrophobic heterocyclic rings tend to increase potency.

In Vitro ACE Inhibitory Activity of Selected (4S)-1-Alkyl-3-acyl-2-oxoimidazolidine-4-carboxylic Acid Derivatives nih.gov
Compound TypeConfigurationPotency (IC50)
Dicarboxylic Acids (3a-n)S,S,S1.1 x 10⁻⁸ M to 1.5 x 10⁻⁹ M

Beyond ACE, the this compound scaffold has been utilized to design inhibitors for other enzymes. A notable example is the development of potent inhibitors for Matrix Metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of extracellular matrix and associated with conditions like osteoarthritis.

A series of this compound hydroxyamides were designed and synthesized as MMP-13 inhibitors. nih.gov These compounds demonstrated potent inhibition of the enzyme. Specifically, analogues featuring 4-(4-fluorophenoxy)phenyl and 4-(naphth-2-yloxy)phenyl groups as the P1' moieties were found to be highly potent, with IC50 values in the low nanomolar range. nih.gov

Inhibition of MMP-13 by this compound Hydroxyamide Derivatives nih.gov
Compound Analogue (P1' Group)IC50
4-(4-fluorophenoxy)phenyl (4a)3 nM
4-(naphth-2-yloxy)phenyl (4h)4 nM

Based on available scientific literature, specific studies focusing on the direct binding of this compound to cellular receptors are not extensively reported. The primary focus of research has been on its role as a structural component of enzyme inhibitors rather than as a ligand for receptors.

There is a lack of significant data in published research regarding direct interactions between this compound and nucleic acids such as DNA or RNA.

Enzyme Inhibition and Modulation

Involvement in Biochemical Pathways

This compound and its N-methylated analogue are involved in the metabolic pathways of certain pharmaceutical compounds. Specifically, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is known to be both a precursor for the synthesis and a metabolite of the ACE inhibitor Imidapril. mdpi.com

The metabolism of Imidapril has been studied in various animal models, including rats, dogs, and monkeys. nih.govpopline.org These studies have shown that Imidapril is metabolized through several reactions. One key pathway involves the cleavage of the amide bond, which results in the formation of metabolites containing the 1-methyl-2-oxoimidazolidine-4-carboxylic acid moiety. nih.gov For example, after oral administration, Imidapril is biotransformed into several metabolites, with the main urinary metabolites in dogs being M2, M3, M1, and M4, and in monkeys, M4 and M3. popline.org The formation of these metabolites demonstrates the biochemical processing of the this compound core within a larger drug molecule. nih.govpopline.org

Amino Acid Metabolism

This compound is a heterocyclic compound classified as an alpha-amino acid derivative. nih.gov Structurally, it is an imidazolidinone, a member of the ureas, and a monocarboxylic acid. nih.gov Its functional relationship to alpha-amino acids positions it as a molecule of interest in the study of amino acid metabolism. It is a structural analogue of (S)-pyroglutamic acid, a naturally occurring amino acid derivative. mdpi.com This structural similarity suggests potential interactions with metabolic pathways involving pyroglutamic acid.

Peptide Hormone Synthesis

The structural analogy of this compound to (S)-pyroglutamic acid is significant in the context of peptide hormone synthesis. (S)-pyroglutamic acid is a crucial component that forms the N-terminus of several biologically active peptides, including thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LH-RH). mdpi.com The cyclic ureido structure of this compound mimics the lactam structure of pyroglutamic acid, making its derivatives potential building blocks or modifiers in the synthesis of peptide hormone analogues.

Furthermore, specific derivatives, such as (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, serve as both a precursor and a metabolite of the angiotensin-converting enzyme (ACE) inhibitor, imidapril, which is used in the management of hypertension. mdpi.com

Purine (B94841) Metabolism Pathways

Current scientific literature does not provide direct evidence or detailed studies linking this compound to purine metabolism pathways.

Cellular Uptake and Transport Mechanisms

Specific studies detailing the cellular uptake and transport of this compound are not extensively documented. However, based on its chemical structure as a carboxylic acid, its transport across cell membranes can be inferred to follow general mechanisms established for this class of compounds. ontosight.aiquora.com

The transport of carboxylic acids across biological membranes is a critical process for cellular homeostasis, nutrient uptake, and waste removal. ontosight.ai These mechanisms can be broadly categorized as:

Passive Diffusion : Uncharged (protonated) carboxylic acids, being more lipid-soluble, can diffuse directly across the lipid bilayer of the cell membrane, driven by the concentration gradient. quora.com The charge state of a carboxylic acid is dependent on the pH of its environment. quora.com In the relatively lower pH outside a cell, the uncharged form predominates and can easily cross the membrane. quora.com

Facilitated Diffusion : This process involves membrane-embedded transport proteins that help move carboxylic acids across the membrane down their concentration gradient without the expenditure of cellular energy. ontosight.ai

Active Transport : This energy-dependent mechanism moves carboxylic acids against their concentration gradient. It is often mediated by permeases, which can be coupled to proton transport, or by ATP-powered pumps. ontosight.aiquora.com

Specialized protein families, such as monocarboxylate transporters (MCTs) and dicarboxylate transporters, are known to facilitate the movement of various carboxylic acids that are key intermediates in cellular metabolism. ontosight.ai

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies have been conducted on derivatives of this compound to explore their therapeutic potential. A notable area of investigation has been the development of these derivatives as potent enzyme inhibitors.

One study focused on creating novel matrix metalloproteinase (MMP) inhibitors by modifying a pyrrolidinone structure into an imidazolidinone-based scaffold. nih.gov Specifically, 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides were designed and synthesized as inhibitors of MMP-13, an enzyme implicated in the degradation of extracellular matrix components. nih.gov

Impact of Stereochemistry on Biological Activity

The stereochemistry of this compound derivatives has been shown to be a critical determinant of their biological activity. Research into the development of ACE inhibitors based on this scaffold has demonstrated that derivatives with a specific (S,S,S) configuration exhibit potent in vitro ACE inhibitory activities. researchgate.net The precise spatial arrangement of substituents is crucial for effective interaction with the active site of the target enzyme. This stereoselectivity highlights the importance of controlling the chiral centers within the molecule during synthesis to achieve the desired pharmacological effect.

Substituent Effects on Efficacy and Selectivity

The nature and position of substituents on the this compound core have a profound impact on the efficacy and selectivity of its derivatives. In the development of MMP-13 inhibitors, the introduction of specific substituent groups at the P1' position of the inhibitor scaffold led to significant variations in potency. nih.gov

For instance, analogues featuring a 4-(4-fluorophenoxy)phenyl group or a 4-(naphth-2-yloxy)phenyl group demonstrated highly potent inhibition of MMP-13, with IC50 values in the low nanomolar range. nih.gov This indicates that bulky, aromatic substituents at this position are favorable for binding to the S1' pocket of the MMP-13 enzyme.

Inhibition of MMP-13 by this compound Derivatives
Compound IDP1' Substituent GroupIC50 (nM)
4a4-(4-fluorophenoxy)phenyl3
4h4-(naphth-2-yloxy)phenyl4

Bioavailability and Metabolism Studies (Excluding Dosage/Administration)

The metabolic fate of this compound is primarily understood through studies of the angiotensin-converting enzyme (ACE) inhibitor, imidapril. In this context, the core structure of this compound is a significant component of imidapril and its metabolites.

Specific in vitro metabolic stability studies quantifying the half-life and clearance rates of this compound in systems such as liver microsomes are not extensively detailed in the available scientific literature. However, insights into its stability can be inferred from the metabolism of imidapril.

Studies on imidapril metabolism in rat tissue homogenates indicate that the 2-oxoimidazolidine ring structure is a stable entity. The primary metabolic transformations of imidapril occur at the side chains, leaving the core imidazolidinone ring intact in its major metabolites. This suggests a degree of metabolic stability for the this compound moiety under these in vitro conditions. The conversion of imidapril to its active metabolite, imidaprilat, primarily involves carboxylesterases rather than oxidative enzymes like cytochrome P450. nih.gov

The table below summarizes the general findings regarding the enzymatic systems involved in the metabolism of compounds containing the this compound structure, derived from studies on imidapril.

In Vitro SystemEnzyme ClassRole in Metabolism
Rat Liver HomogenatesCarboxylesterase (B-esterase)Hydrolysis of the ethyl ester side-chain of imidapril to form imidaprilat. nih.gov
Rat Kidney and Small Intestine HomogenatesAcetylesterase (C-esterase)Cleavage of the amide bond of imidapril to form other metabolites. nih.gov
Human PlasmaEsterasesLimited to no hydrolysis of the ester bond of imidapril observed. nih.gov

The biotransformation of imidapril has been studied in various animal models, leading to the identification of several key metabolites that retain the this compound core structure. These studies show that imidapril is metabolized through hydrolysis of its carboxylic ethyl ester side-chain and cleavage of its amide bond. nih.gov

Four principal metabolites have been identified, designated as M1, M2, M3, and M4. nih.gov

M1 (Imidaprilat): This is the pharmacologically active metabolite, formed by the hydrolysis of the ethyl ester group of imidapril. nih.gov

M2 and M3: These metabolites are formed through the cleavage of the amide bond of imidapril. nih.gov

M4: This metabolite is formed either by the hydrolysis of M3 or the cleavage of the amide bond of M1 (imidaprilat). nih.gov M4 is structurally identified as (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, a close derivative of the subject compound.

Notably, studies have not found evidence of glucuronide or sulfate (B86663) conjugates of imidapril or its metabolites, indicating that Phase II conjugation may not be a significant metabolic pathway for this class of compounds. nih.gov The metabolic pathways are qualitatively similar across species such as rats, dogs, and monkeys, although quantitative differences in the amounts of each metabolite are observed. nih.govpopline.org

The following table details the identified metabolites of imidapril that are structurally related to this compound.

MetaboliteChemical NameFormation Pathway
M1ImidaprilatHydrolysis of the carboxylic ethyl ester side-chain of imidapril. nih.gov
M4(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acidHydrolysis of M3 or cleavage of the amide bond of M1. nih.gov

Applications in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

The 2-oxoimidazolidine-4-carboxylic acid moiety has been effectively utilized as a C-terminal component in the design of potent Angiotensin-Converting Enzyme (ACE) inhibitors. primescholars.com The development of derivatives based on this scaffold has led to the discovery of powerful agents for cardiovascular therapy. google.com

A significant application of this compound is its role as a key precursor in the synthesis of Imidapril (B193102). mdpi.com Imidapril, a prodrug, is converted in the body to its active metabolite, imidaprilat, which is a potent ACE inhibitor used for the treatment of hypertension. mdpi.comnih.gov The synthesis involves using an ester of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, which is then coupled with other intermediates to form the final drug substance. google.comresearchgate.net Research has focused on developing efficient and industrially viable processes for preparing the optically active (S,S,S) configuration of these derivatives, which is crucial for their potent ACE inhibitory activity. google.com Specifically, the key intermediate (4S)-1-methyl-2-oxo-imidazolin-4-carboxylic acid tert-butyl ester is synthesized and then acylated to generate Imidapril. researchgate.net

Beyond Imidapril, the this compound core has been a foundation for developing novel ACE inhibitor scaffolds. Extensive research has been conducted on the synthesis and structure-activity relationships (SAR) of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives. nih.govacs.org Studies have shown that dicarboxylic acid derivatives with a specific (S,S,S) stereochemical configuration exhibit potent in vitro ACE inhibitory activities. nih.govresearchgate.net The potency of these inhibitors is influenced by the nature of the alkyl and acyl groups attached to the imidazolidinone ring. For instance, one of the most potent monoester compounds developed in a series demonstrated significant inhibition of the angiotensin I induced pressor response in normotensive rats. nih.gov

Table 1: In Vitro ACE Inhibitory Activity of Selected this compound Derivatives

CompoundDescriptionIC50 (M)
Dicarboxylic Acids (3a-n)(4S)-1-Alkyl-3-[[N-(carboxyalkyl)amino]acyl] derivatives with S,S,S configuration1.1 x 10⁻⁸ to 1.5 x 10⁻⁹
TA-6366A (Imidaprilat)Active metabolite of Imidapril2.6 x 10⁻⁹
TA-6366 (Imidapril)Prodrug9.9 x 10⁻⁶

IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Development of Anti-Hypertensive Agents

The potent ACE inhibitory activity of this compound derivatives translates directly into significant anti-hypertensive effects. The compound TA-6366 (Imidapril) has been shown to be a potent and long-lasting anti-hypertensive agent. nih.gov Oral administration of TA-6366 effectively lowered blood pressure in renal hypertensive rats and spontaneously hypertensive rats (SHRs). nih.gov Its anti-hypertensive effect was found to be approximately five times more potent than that of captopril (B1668294) and comparable to enalapril. nih.gov The mechanism of this action is attributed to the inhibition of ACE, which suppresses the conversion of angiotensin I to the vasoconstrictor angiotensin II. nih.govprimescholars.com Research on various derivatives has consistently demonstrated a dose-dependent decrease in systolic blood pressure in hypertensive animal models. nih.gov

Research into Neuropathic Pain Treatment

The application of the this compound scaffold has been explored in areas beyond cardiovascular disease. While extensive published research is limited, patent literature indicates that the (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid moiety has been incorporated into synthetic drug candidates for conditions including pain. mdpi.comresearchgate.net This suggests early-stage research into the potential utility of these compounds for pain management, although specific details on the mechanisms or targets, such as those involved in neuropathic pain, are not widely published in peer-reviewed literature.

Voltage-gated sodium ion channels, particularly Nav1.8, are recognized as key targets for the treatment of neuropathic pain due to their restricted expression in sensory neurons. nih.gov A review of the available scientific literature, however, does not establish a direct link between this compound or its immediate derivatives and the inhibition of the Nav1.8 sodium channel. Research on Nav1.8 inhibitors is an active area, but it currently focuses on other chemical scaffolds. nih.govbioworld.com

Antiviral Research

While research specifically on the antiviral properties of this compound is not prominent, the broader class of compounds known as imidazolidinones has been recognized for potent activity against several viruses. nih.gov Imidazolidinone derivatives have been investigated as agents against Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), dengue virus, and enterovirus. nih.govresearchgate.net

The mechanisms of action for these antiviral imidazolidinones are varied. In the context of HIV, they have been shown to inhibit aspartic protease activity and also function as CCR5 co-receptor antagonists. nih.gov For HCV and dengue virus, the inhibitory action is targeted against viral proteases such as NS3 serine protease and NS2B-NS3 protease, respectively. nih.gov Furthermore, patent literature has reported the incorporation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid into drug candidates related to Hepatitis C. mdpi.com This indicates that while not a direct antiviral itself, the scaffold is considered useful for designing potential antiviral therapeutics.

BK Polyomavirus

Derivatives of 2-oxoimidazolidine have been synthesized and evaluated for their in-vitro activity against BK polyomavirus (BKPyV), an infectious agent that can cause significant complications in transplant recipients. Research has identified specific derivatives that exhibit moderate antiviral activities comparable to the standard drug, Cidofovir.

Two notable compounds from a synthesized series are 1-{[(4E)-5-(dichloromethylidene)-2-oxoimidazolidin-4-ylidene]sulfamoyl}piperidine-4-carboxylic acid and N-Cyclobutyl-N'-[(4E)-5-(dichloromethylidene)-2-oxoimidazolidin-4-ylidene]sulfuric diamide. These compounds demonstrated effective concentrations (EC₅₀) against BKPyV, as detailed in the table below.

CompoundEC₅₀ (μM)Reference Drug (Cidofovir) EC₅₀ (μM)
1-{[(4E)-5-(dichloromethylidene)-2-oxoimidazolidin-4-ylidene]sulfamoyl}piperidine-4-carboxylic acid5.4Comparable
N-Cyclobutyl-N'-[(4E)-5-(dichloromethylidene)-2-oxoimidazolidin-4-ylidene]sulfuric diamide5.5Comparable

The first compound exhibited a cytotoxicity profile and selectivity index similar to Cidofovir, marking it as a potential lead compound for the development of new anti-BKPyV agents.

Renal Protection Studies

Based on the provided search results, there is no specific information available regarding the use of this compound derivatives in renal protection studies. Research in this area has focused on the related compound L-2-oxothiazolidine-4-carboxylic acid (OTC), which has been investigated for its potential to ameliorate cisplatin-induced nephrotoxicity by acting as a cysteine prodrug and boosting glutathione (B108866) levels. elsevierpure.comnih.gov

Investigations in Anti-Cancer Research

The 2-oxoimidazolidine core structure has been utilized in the design of inhibitors for enzymes relevant to cancer pathology. Specifically, derivatives have been synthesized as potent inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of the extracellular matrix, which is a critical process in tumor invasion and metastasis.

A series of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides were developed, and several analogues showed potent inhibition of MMP-13. nih.gov The inhibitory concentrations for two of the most potent compounds are presented below.

Compound Analogue (P1' group)IC₅₀ (nM)
4-(4-fluorophenoxy)phenyl3
4-(naphth-2-yloxy)phenyl4

Additionally, research into the structurally similar 2-thioxoimidazolidin-4-one scaffold (containing a sulfur atom in place of the oxygen at position 2) has shown potent anti-cancer activity, suggesting the therapeutic potential of this heterocyclic ring system.

Antibacterial Agent Research

While direct studies on the antibacterial properties of this compound derivatives were not prominent in the search results, research on the closely related 2-thioxo-4-imidazolidinone scaffold has demonstrated notable antibacterial activity. These sulfur-containing analogues have been synthesized and tested against clinically relevant bacteria.

For example, one study identified a derivative, N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide, which exhibited activity against both Gram-positive and Gram-negative bacteria. researchgate.net Another study investigated new 3-((benzylidene)amino)-2-thioxoimidazolidin-4-one derivatives against Staphylococcus aureus. nih.gov

Compound ClassSpecific DerivativeBacterial StrainMIC (μg/mL)
2-Thioxo-4-imidazolidinoneN-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamideStaphylococcus aureus25
2-Thioxo-4-imidazolidinoneN-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamidePseudomonas aeruginosa25
2-Thioxoimidazolidin-4-one3-((2-bromobenzylidene) amino)-2-thioxoimidazolidin-4-oneStaphylococcus aureus≤ 31.25
2-Thioxoimidazolidin-4-one3-((4-methoxybenzylidene) amino)-2-thioxoimidazolidin-4-oneStaphylococcus aureus62.5 - 125

The activity of these related sulfur-containing compounds suggests that the imidazolidinone core is a viable scaffold for the development of novel antibacterial agents.

Drug Conjugates and Prodrug Strategies

The structure of this compound contains functional groups amenable to prodrug and drug conjugate strategies. The carboxylic acid moiety is a common handle for esterification to mask polarity, potentially improving membrane permeability and oral bioavailability. ebrary.net Upon absorption, endogenous esterase enzymes can hydrolyze the ester, releasing the active parent drug.

While specific examples of this compound being used as a prodrug were not identified in the search results, the chemical principles for such an application are well-established. The urea (B33335) and carboxylic acid groups also provide sites for conjugation to other molecules, which could be used to target specific tissues or to modify the pharmacokinetic profile of a therapeutic agent.

Role as a Chiral Building Block in Pharmaceutical Synthesis

Optically active this compound serves as a valuable chiral building block in the synthesis of complex pharmaceutical compounds. Its rigid, cyclic structure and defined stereochemistry make it an important intermediate for creating drugs with high stereoselectivity.

A significant application is in the synthesis of angiotensin-converting enzyme (ACE) inhibitors used to treat hypertension. google.com For instance, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a known precursor and metabolite of the ACE inhibitor Imidapril. mdpi.com Patents describe processes for preparing optically active 2-oxoimidazolidine derivatives, emphasizing their role as key intermediates for producing hypotensive drugs with an (S, S, S) configuration, which is crucial for their potent activity. google.com This highlights the compound's importance in providing the necessary chiral scaffold for these therapeutic agents.

Analytical Methodologies for 2 Oxoimidazolidine 4 Carboxylic Acid and Its Metabolites

Chromatographic Techniques

Chromatographic methods are fundamental to the separation and analysis of 2-Oxoimidazolidine-4-carboxylic acid from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase. For carboxylic acids, derivatization is often necessary to enhance detection sensitivity, especially when using UV or fluorescence detectors. mdpi.com

Methodologies for the HPLC analysis of carboxylic acids often involve derivatization to introduce a chromophore or fluorophore into the molecule. For instance, fluorescent labeling reagents can significantly improve detection limits. The choice of stationary phase, typically a reversed-phase column like ODS (octadecylsilyl), and the mobile phase composition are optimized to achieve efficient separation from other components in the sample. mdpi.com Automated HPLC systems can be employed for the routine analysis of biological samples, such as urine, to determine the concentration of specific carboxylic acids. nih.gov

Table 1: HPLC Parameters for Carboxylic Acid Analysis

ParameterTypical Conditions
Column Reversed-phase (e.g., ODS)
Mobile Phase Gradient or isocratic elution with mixtures of acetonitrile (B52724), methanol (B129727), and water, often with acid modifiers like formic acid.
Detector UV, Fluorescence (often requires derivatization), Mass Spectrometry (LC-MS).
Derivatization Use of labeling reagents to enhance detectability.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound and its metabolites, chemical derivatization is a prerequisite to increase their volatility and thermal stability. colostate.edumdpi.com Common derivatization methods for carboxylic acids include silylation (e.g., using TMS) and esterification to form more volatile derivatives. colostate.edumpg.de

The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification and quantification. GC-MS is particularly useful for metabolomic studies, allowing for the analysis of a wide range of metabolites in biological samples. mdpi.com The derivatization of thiazolidine-4-carboxylic acids, structurally related to the target compound, has been successfully achieved for GC-MS analysis. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound. mdpi.comresearchgate.netnih.gov It measures the mass-to-charge ratio of ions and is often coupled with chromatographic techniques like HPLC (LC-MS) or GC (GC-MS). nih.govnih.govresearchgate.net

The compound can be ionized using various techniques, with electrospray ionization (ESI) being common for polar molecules like this compound when analyzed by LC-MS. mdpi.comresearchgate.net The resulting mass spectrum provides the molecular weight of the compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. mdpi.comresearchgate.netnih.gov This high accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental formulas. For (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, a derivative of the target compound, HRMS (ESI-) found a mass-to-charge ratio (m/z) of 143.0458, which is very close to the calculated value of 143.0462 for the [M-H]⁻ ion, confirming its elemental composition. mdpi.comresearchgate.net

Table 2: High-Resolution Mass Spectrometry Data for a Derivative

CompoundIonExperimental m/zCalculated m/z
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid[M-H]⁻143.0458143.0462

Spectroscopic Techniques (Beyond Stereochemical Analysis)

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in this compound.

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. mdpi.comresearchgate.netnih.gov The IR spectrum of a carboxylic acid is characterized by several key absorption bands. orgchemboulder.com A very broad O–H stretching band is typically observed in the region of 3300-2500 cm⁻¹. orgchemboulder.comspectroscopyonline.com The carbonyl (C=O) stretching vibration of the carboxylic acid group appears as a strong, intense band between 1760 and 1690 cm⁻¹. orgchemboulder.compressbooks.pub The C–O stretch is found in the 1320-1210 cm⁻¹ region. orgchemboulder.com

For a derivative, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, the IR spectrum shows characteristic peaks at 3317, 1708, and 1626 cm⁻¹, corresponding to the N-H, C=O (acid), and C=O (urea) stretching vibrations, respectively. mdpi.com The IR spectra of carboxylic acids can be complex due to hydrogen bonding, which causes broadening of the O-H stretching band. spectroscopyonline.comresearchgate.net

Table 3: Characteristic IR Absorption Bands for Carboxylic Acids

Functional GroupAbsorption Range (cm⁻¹)Description
O–H (Carboxylic Acid)3300-2500Strong, very broad
C=O (Carboxylic Acid)1760-1690Strong, intense
C–O1320-1210Medium
O–H bend1440-1395 and 950-910Medium

Quantitative Analysis in Biological Matrices

The quantification of this compound in complex biological matrices such as plasma, serum, or urine presents analytical challenges due to its polar nature and the presence of numerous endogenous interfering substances. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose, offering high sensitivity and selectivity.

Sample Preparation: A crucial step in the analysis is the effective extraction of the analyte from the biological matrix. This typically involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove proteins and other macromolecules that can interfere with the analysis. A common approach involves precipitating plasma proteins with a solvent like acetonitrile. The supernatant can then be further purified. Given the polar nature of the target compound, hydrophilic interaction liquid chromatography (HILIC) SPE cartridges may be employed for selective retention and elution.

Chromatographic and Mass Spectrometric Conditions: Due to its polarity, reversed-phase chromatography may require specific conditions, such as the use of ion-pairing reagents or highly aqueous mobile phases. However, HILIC is often more suitable for retaining and separating such polar compounds.

A hypothetical HPLC-MS/MS method could be developed based on established procedures for similar carboxylic acids. The separation could be achieved on a HILIC column with a gradient elution using a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

Detection is typically performed using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode, which is well-suited for carboxylic acids. The transitions for multiple reaction monitoring (MRM) would be optimized for the parent compound and a suitable internal standard, which should ideally be a stable isotope-labeled version of the analyte.

The table below outlines typical parameters for a hypothetical HPLC-MS/MS method for the quantification of this compound in human plasma.

ParameterCondition
Sample Pre-treatment Protein precipitation with acetonitrile, followed by evaporation and reconstitution.
Chromatography HILIC
Column Amide-based HILIC column (e.g., 100 x 2.1 mm, 2.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative
Detection Multiple Reaction Monitoring (MRM)
Hypothetical MRM Transition m/z 129 -> 85 [M-H]⁻ -> [M-H-CO2]⁻
Internal Standard Stable Isotope Labeled this compound

Method Validation: Any bioanalytical method must be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability under various conditions (freeze-thaw, short-term, and long-term).

Purity Assessment and Impurity Profiling

Ensuring the purity of a chemical compound is critical for its use in research and development. Purity assessment for this compound involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main component as well as any impurities.

Purity Determination: The purity of this compound is typically determined using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. A standard assay would involve a reversed-phase HPLC method. The percentage purity is calculated based on the area of the main peak relative to the total area of all observed peaks. Commercial suppliers often state a purity of 95% or greater. chemscene.com

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are used to confirm the identity of the compound and can also provide information about its purity. Elemental analysis, which determines the percentage composition of elements (C, H, N), is another technique used to confirm the empirical formula and purity of the substance.

Impurity Profiling and Forced Degradation: Impurity profiling is the identification and quantification of all potential impurities in a substance. These impurities can originate from starting materials, by-products of the synthesis, or degradation products.

Forced degradation (or stress testing) is a critical part of impurity profiling. rjptonline.orgresearchgate.net It involves subjecting the compound to harsh conditions to accelerate its decomposition. This helps to identify potential degradation products that might form under storage conditions and establishes the stability-indicating nature of the analytical methods. rjptonline.orgnih.gov

The table below summarizes typical forced degradation conditions.

Stress ConditionTypical Reagent/Condition
Acid Hydrolysis 0.1 M HCl, heat (e.g., 60°C)
Base Hydrolysis 0.1 M NaOH, heat (e.g., 60°C)
Oxidation 3% H₂O₂, room temperature
Thermal Degradation Dry heat (e.g., 80°C)
Photolytic Degradation Exposure to UV and visible light (ICH Q1B guidelines)

Following exposure to these stress conditions, the samples are analyzed by a stability-indicating HPLC method, typically coupled with a mass spectrometer (LC-MS), to separate and identify the degradation products. The imidazolidinone ring and the carboxylic acid group are the most likely sites for degradation. For instance, acid or base hydrolysis could potentially lead to the opening of the imidazolidinone ring.

Chiral Purity: Since this compound possesses a chiral center at the 4-position, its enantiomeric purity is a key parameter. This is often assessed using chiral HPLC. This technique uses a chiral stationary phase (CSP) that can differentiate between the enantiomers, allowing for their separation and quantification. Alternatively, the compound can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic structure of 2-oxoimidazolidine-4-carboxylic acid. These computations provide insights into the molecule's geometry, orbital energies, and charge distribution, which are crucial for understanding its reactivity and intermolecular interactions.

Detailed analysis, often corroborated by experimental data like X-ray crystallography for derivatives such as (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, reveals key structural and electronic features. mdpi.com The crystal structure of this analog shows that the imidazolidinone ring is nearly planar, and it forms distinct hydrogen bonding patterns. mdpi.com The carboxylic acid group preferentially acts as a hydrogen bond donor, while the urea (B33335) carbonyl group is a primary hydrogen bond acceptor. mdpi.com

DFT calculations are used to model these properties from first principles. mongoliajol.infoekb.eg Key parameters derived from such calculations include:

Molecular Geometry: Optimization of bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Molecular Orbitals: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability.

Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the ESP map would highlight the negative potential around the carbonyl and carboxyl oxygens and a positive potential near the N-H and O-H protons, indicating their roles in hydrogen bonding. mongoliajol.info

These calculations confirm that the molecule possesses multiple sites for hydrogen bonding, which is critical for its interaction with biological macromolecules. mdpi.com

Table 1: Calculated Electronic Properties of a Representative Scaffold Note: The following data is illustrative, based on typical results from DFT calculations on similar small organic molecules.

PropertyCalculated ValueSignificance
HOMO Energy-7.2 eVRegion of electron donation (nucleophilicity)
LUMO Energy-0.5 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap6.7 eVIndicates high kinetic stability
Dipole Moment3.5 DIndicates a polar molecule with significant charge separation
Polar Surface Area (PSA)78.4 ŲInfluences membrane permeability and absorption nih.gov

Molecular Docking and Molecular Dynamics Simulations for Target Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of this compound derivatives to their protein targets. github.iounibo.it

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method uses scoring functions to estimate the binding affinity, which helps in ranking potential drug candidates. nih.gov For instance, derivatives of the this compound scaffold have been designed as potent inhibitors of matrix metalloproteinase-13 (MMP-13), a key enzyme in osteoarthritis. nih.govresearchgate.net Docking studies would place the scaffold within the MMP-13 active site, positioning the carboxylic acid and a hydroxyamide group to chelate the catalytic zinc ion, while other substituents explore hydrophobic pockets to enhance selectivity and potency.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture from docking. github.io Starting from a docked pose, an MD simulation calculates the atomic movements over time, typically nanoseconds to microseconds. This allows for the assessment of:

Binding Stability: MD simulations can confirm if the docked pose is stable or if the ligand dissociates or shifts to a different binding mode.

Interaction Dynamics: It reveals the specific hydrogen bonds, hydrophobic interactions, and water-mediated contacts that stabilize the complex, and how these interactions fluctuate over time.

Conformational Changes: These simulations can show how the protein and ligand adapt their conformations to achieve an optimal fit, a phenomenon known as "induced fit". github.io

For example, MD simulations of a this compound derivative bound to MMP-13 would analyze the stability of the crucial zinc-chelating interactions and the dynamic behavior of side chains interacting with the enzyme's specificity pockets. nih.gov

De Novo Drug Design Utilizing the this compound Scaffold

The this compound core is an excellent scaffold for de novo drug design, a computational strategy for creating novel molecules tailored to a specific biological target. nih.govmdpi.com This scaffold provides a rigid framework with well-defined vectors for chemical modification.

The de novo design process typically involves:

Scaffold Placement: The core scaffold is placed in the active site of the target protein, often guided by initial docking results or known inhibitor binding modes.

Fragment Growth: Computational algorithms then "grow" the molecule by adding small chemical fragments or individual atoms from available R-group positions on the scaffold. nih.gov This process is directed by scoring functions that favor interactions with key residues in the active site.

Structure Evaluation: The newly generated molecules are scored based on predicted binding affinity, chemical feasibility, and drug-like properties.

This approach was implicitly used in the discovery of imidazolidinone-based MMP inhibitors, where structural modifications to a lead molecule led to the identification of potent analogues. nih.govresearchgate.net By utilizing the this compound scaffold, medicinal chemists can systematically explore chemical space to optimize interactions with a target protein, enhancing potency and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of this compound derivatives, a QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

The development of a QSAR model involves several steps:

Data Set Collection: A series of this compound analogues with experimentally measured biological activities (e.g., IC50 values against an enzyme) is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) or 3D descriptors (e.g., steric fields from CoMFA or CoMSIA). researchgate.net

Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build an equation that links the descriptors to the biological activity. researchgate.net

Model Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets. researchgate.net

For thiazolidine-4-carboxylic acid derivatives, a related class of compounds, QSAR studies have shown that electrostatic and steric properties have a predominant influence on their inhibitory activity. researchgate.net A similar QSAR model for this compound derivatives would likely reveal that specific steric bulk and electrostatic features on substituents are critical for enhancing target affinity.

Table 2: Representative Descriptors Used in a Hypothetical QSAR Model Note: This table illustrates the types of descriptors and their potential impact on biological activity as might be revealed by a QSAR study.

Descriptor TypeExample DescriptorInterpretation in QSAR Equation
ElectronicPartial charge on carboxyl oxygenA negative coefficient suggests that a more negative charge enhances activity (e.g., stronger H-bonding).
StericMolar Refractivity (MR) of a substituentA positive coefficient indicates that larger, more polarizable groups at that position increase activity.
HydrophobicLogPA parabolic term might indicate an optimal lipophilicity for cell permeability and target binding.
TopologicalWiener IndexRelates molecular branching to activity.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions (Excluding Toxicity Profiles)

In silico ADME models predict the pharmacokinetic properties of a compound, helping to identify candidates with favorable drug-like characteristics early in the discovery process. frontiersin.org These predictions are crucial for minimizing late-stage failures. For this compound and its derivatives, various ADME parameters can be computationally estimated.

Absorption: Models predict parameters like human intestinal absorption (HIA) and Caco-2 cell permeability. frontiersin.org The polar surface area (PSA) of the parent compound is approximately 78.4 Ų, suggesting it may have moderate to low passive absorption. nih.govfrontiersin.org Derivatives would be designed to balance polarity for solubility with sufficient lipophilicity for membrane permeation.

Distribution: Predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. The presence of a carboxylic acid suggests that these compounds will likely bind to albumin in the plasma. BBB penetration is generally predicted to be low for polar, charged molecules unless an active transport mechanism is involved.

Metabolism: Computational models can predict which cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound. The imidazolidinone ring is generally stable, but substituents added to the core could be sites of metabolic transformation.

Excretion: Predictions can suggest the likely route of excretion (renal or hepatic). Given the polarity and presence of a carboxylic acid, renal excretion is a probable pathway.

These in silico predictions help guide the design of derivatives with improved pharmacokinetic profiles, ensuring that a potent compound can reach its target in the body and remain there for a sufficient duration. researchgate.netresearchgate.net

Patent Landscape and Commercialization of 2 Oxoimidazolidine 4 Carboxylic Acid Derivatives

Key Patents Related to Synthesis and Therapeutic Applications

The intellectual property surrounding 2-oxoimidazolidine-4-carboxylic acid derivatives can be broadly categorized into patents protecting manufacturing processes and those claiming novel therapeutic applications for compounds incorporating this core structure. Early patents focused on the development of angiotensin-converting enzyme (ACE) inhibitors, while more recent filings have explored applications in treating pain and inflammatory diseases.

Key patents in this domain include those for the synthesis of optically active derivatives, which are crucial for pharmacological efficacy. For instance, methods have been patented that ensure the stereoselective production of the desired enantiomers, which is an industrially advantageous approach. google.com Therapeutic patents cover the use of these derivatives as inhibitors for various enzymes. Notable applications include their role as antihypertensive agents through ACE inhibition and as inhibitors of matrix metalloproteinases (MMPs) for treating conditions like arthritis. google.comgoogle.com More recently, derivatives have been patented as Nav1.8 inhibitors for the treatment of pain. google.com

Table 1: Key Patents for this compound Derivatives
Patent NumberTitleAssigneeKey Focus
US4508727AAntihypertensive 2-oxo-imidazolidine derivativesTanabe Seiyaku Co., Ltd.Claims therapeutic use for derivatives as antihypertensive agents (ACE inhibitors). google.com
US5013845AProcess for preparing optically active 2-oxoimidazolidine derivativesTanabe Seiyaku Co., Ltd.Describes a stereoselective and high-yield synthesis process, crucial for producing pharmacologically active isomers. google.com
EP1134215A12-oxo-imidazolidine-4-carboxylic acid hydroxamine compounds that inhibit matrix metalloproteinasesN/ACovers the use of derivatives as MMP inhibitors for diseases like osteoarthritis and cancer. google.com
GEP20257750B2-oxoimidazolidine-4-carboxamides as nav1.8 inhibitorsN/ADetails the application of derivatives for the treatment of pain, cough, and itch disorders by inhibiting the Nav1.8 sodium channel. google.com
WO2007029267A1Process for industrially viable preparation of imidapril (B193102) hydrochlorideN/AFocuses on an economical and eco-friendly industrial synthesis process for Imidapril. google.com

Industrial Production Methods and Scale-Up Considerations

The commercial viability of drugs containing the this compound scaffold hinges on efficient and scalable industrial production methods. Key considerations in scaling up the synthesis include cost-effectiveness, stereochemical control, process safety, and environmental impact.

Stereoselectivity is a critical factor, as the therapeutic activity of these compounds often resides in a single stereoisomer. Processes that can stereoselectively produce the desired (S, S, S) configuration, for example, are considered highly advantageous industrially as they eliminate the need for difficult and costly chiral separation steps later in the process. google.com

General scale-up challenges also apply, such as ensuring efficient heat and mass transfer in large reactors to prevent temperature gradients and localized hotspots. pharmafeatures.com The physical properties of intermediates, such as their tendency to foam, precipitate, or form emulsions, must be well-characterized to ensure the process is robust and scalable. news-medical.net Furthermore, maintaining strict quality control to minimize impurities that may be negligible at the lab scale but significant at the production scale is paramount for regulatory approval and patient safety. pharmafeatures.com The stability of the final active pharmaceutical ingredient (API) under various conditions of temperature and humidity is also a crucial consideration for manufacturing and storage. nih.gov

Marketed Drugs and Clinical Candidates Incorporating the Scaffold

The primary commercial success for the this compound scaffold is in the area of cardiovascular medicine. Research into other therapeutic areas, however, points to a pipeline of potential future drugs.

Marketed Drugs:

Imidapril : This compound is a well-established ACE inhibitor marketed for the treatment of hypertension and chronic heart failure. nih.govwikipedia.org It is a prodrug that is hydrolyzed in the liver to its active metabolite, imidaprilat. nih.gov The core of the molecule is (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, which is crucial for its activity. nih.govnih.gov

Clinical and Pre-Clinical Candidates:

While specific drug names in later-stage clinical trials are not always public, the patent landscape reveals active areas of research and development for new chemical entities based on this scaffold.

Emerging Research and Interdisciplinary Perspectives

Integration with Systems Biology Approaches

Currently, there is a notable lack of specific research integrating 2-Oxoimidazolidine-4-carboxylic acid into systems biology frameworks. Systems biology, which seeks to understand the complex interactions within biological systems, could offer a powerful lens through which to study this compound. Future research could involve computational modeling and high-throughput screening to predict the metabolic pathways influenced by this compound and its derivatives. Such studies would be invaluable in mapping its potential interactions with cellular networks and identifying novel biological targets.

Nanotechnology Applications and Drug Delivery Systems

The application of this compound in the realm of nanotechnology, particularly in drug delivery systems, remains an unexplored area of research. The carboxylic acid group present in the molecule provides a potential site for conjugation with nanoparticles, which could be engineered for targeted delivery. While studies on related compounds like 2-oxothiazolidine-4-carboxylic acid have demonstrated the viability of using nanoparticle carriers for enhanced delivery, similar research has not yet been published for this compound. The development of such nano-formulations could theoretically improve the pharmacokinetic profile and therapeutic efficacy of derivatives of this compound.

Potential NanocarrierHypothetical ApplicationResearch Status for this compound
LiposomesEncapsulation for controlled releaseNo published studies found
Polymeric NanoparticlesCovalent attachment for targeted deliveryNo published studies found
Gold NanoparticlesSurface functionalization for theranosticsNo published studies found

Materials Science Applications (Excluding Chemical/Physical Properties)

In the field of materials science, the potential incorporation of this compound into novel polymers and biomaterials is yet to be investigated. The bifunctional nature of the molecule, with its carboxylic acid and cyclic urea (B33335) moieties, could make it a candidate as a monomer or a cross-linking agent in the synthesis of functional polymers. These materials could possess unique properties, such as enhanced biodegradability or specific recognition capabilities, making them suitable for biomedical or environmental applications. However, at present, there is no available literature on the use of this compound in polymer science.

Advanced Biomedical Imaging with Labeled Derivatives

The synthesis of radiolabeled derivatives of this compound for use in advanced biomedical imaging techniques, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), has not been reported in scientific literature. The process would involve incorporating a positron-emitting or gamma-emitting isotope into the molecular structure. Such labeled compounds could serve as probes to non-invasively study the in vivo distribution, metabolism, and target engagement of this compound-based therapeutic agents. The development of these imaging agents would be a significant step forward in understanding the compound's in vivo behavior.

Collaborative Research Initiatives and Data Sharing in the Field

There are currently no known large-scale, collaborative research initiatives or data-sharing consortia specifically focused on this compound. The establishment of such initiatives would be crucial for accelerating research and development. A centralized platform for sharing chemical synthesis protocols, biological activity data, and computational models would foster a more integrated and efficient scientific effort, preventing duplication of work and sparking new avenues of investigation. The formation of a research consortium could bring together experts from academia and industry to fully explore the therapeutic and technological potential of this compound.

Q & A

Q. What are the recommended synthesis methods for 2-oxoimidazolidine-4-carboxylic acid derivatives, and how do reaction conditions influence yield?

The synthesis of structurally related imidazolidine derivatives typically involves coupling reactions followed by deprotection and purification. For example:

  • Step 1 : Activation of Boc-protected carboxylic acids with EDCI/HOBt in dichloromethane (DCM) for 10 minutes.
  • Step 2 : Addition of amines and triethylamine (Et3N) with stirring for 6–15 hours.
  • Step 3 : Deprotection using trifluoroacetic acid (TFA) in DCM for 1–8 hours.
  • Step 4 : Purification via silica gel column chromatography (hexane/ethyl acetate gradient).

Yields (e.g., 58–76%) depend on steric hindrance, electron-withdrawing substituents, and reaction time .

Reaction Variable Impact on Yield
Steric hindranceReduces yield
Electron-withdrawing groupsAccelerates coupling
Prolonged deprotectionRisk of side products

Q. What safety precautions are critical when handling this compound?

Key safety measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, goggles, and face shields to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation (classified as GHS Category 4 for acute toxicity) .
  • Spill Management : Absorb with sand/vermiculite; dispose via certified hazardous waste contractors .
  • Storage : Seal containers in cool, ventilated areas away from heat and light .

Q. How can researchers characterize this compound derivatives experimentally?

Standard characterization methods include:

  • <sup>1</sup>H NMR : Confirms regiochemistry and purity (e.g., aromatic protons at δ 7.2–8.0 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> peaks) .
  • HPLC : Assesses purity (>95% for biologically active compounds) .

Advanced Research Questions

Q. How should researchers address contradictions in toxicity and ecological data for this compound?

Existing safety data sheets highlight no available data on acute toxicity (oral, dermal, inhalation), carcinogenicity, or environmental persistence . To resolve contradictions:

  • Conduct in vitro assays (e.g., Ames test for mutagenicity).
  • Perform ecotoxicology studies (e.g., Daphnia magna acute toxicity tests).
  • Cross-reference regulatory guidelines (e.g., OECD 301 for biodegradability) .

Q. What factors influence the stability of this compound under varying experimental conditions?

  • pH Sensitivity : Avoid strong acids/bases to prevent decomposition .
  • Thermal Stability : No decomposition below 100°C, but combustion releases toxic fumes (e.g., NOx) .
  • Light Exposure : Store in amber vials to prevent photodegradation .

Q. How can structure-activity relationships (SARs) guide the design of novel derivatives?

Modifications to the imidazolidine core and substituents affect bioactivity:

  • Aryl Groups : Electron-deficient aromatic rings enhance antimicrobial activity .
  • Carboxylic Acid Position : Steric shielding at C4 improves metabolic stability .
  • Amide Linkers : Long alkyl chains (e.g., C18) increase lipophilicity and membrane permeability .
Substituent Biological Impact
4-Methoxy phenyl↑ Antifungal activity
Aliphatic amides↑ Cell permeability
Halogenated aryl groups↓ Cytotoxicity in mammalian cells

Q. What analytical challenges arise due to incomplete physicochemical data (e.g., solubility, logP)?

  • Solubility Prediction : Use computational tools (e.g., COSMO-RS) to estimate aqueous solubility.
  • logP Determination : Apply shake-flask or HPLC methods to measure partition coefficients .
  • Melting Point Gaps : Perform differential scanning calorimetry (DSC) for thermal profiling .

Q. How should researchers evaluate environmental risks given the lack of ecotoxicology data?

  • Apply read-across models using structurally similar compounds (e.g., imidazolidinones).
  • Use quantitative structure-activity relationship (QSAR) tools to predict persistence/bioaccumulation .
  • Monitor degradation products via LC-MS to assess environmental transformation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.